molecular formula C13H15NO2 B2651735 1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305203-05-6

1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2651735
CAS No.: 2305203-05-6
M. Wt: 217.268
InChI Key: OSNJCPNRNGCCAP-LBPRGKRZSA-N
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Description

1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that features a pyrrolidine ring substituted with a phenoxy group and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of a pyrrolidine derivative with a phenoxy-substituted propenone. One common method includes the use of N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) to facilitate the condensation reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine or phenoxy moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness: 1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific combination of a pyrrolidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3S)-3-phenoxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-13(15)14-9-8-12(10-14)16-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNJCPNRNGCCAP-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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